Cas no 146404-38-8 (Benzoic acid,2-(acetyloxy)-5-[2-[4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]diazenyl]-)
146404-38-8 structure
Product Name:Benzoic acid,2-(acetyloxy)-5-[2-[4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]diazenyl]-
Numero CAS:146404-38-8
MF:C21H19N5O6S
MW:469.470463037491
CID:142832
PubChem ID:3073114
Update Time:2025-04-19
Benzoic acid,2-(acetyloxy)-5-[2-[4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]diazenyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzoic acid,2-(acetyloxy)-5-[2-[4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]diazenyl]-
- 2-acetyloxy-5-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]diazenyl]benzoic acid
- 2-(acetyloxy)-5-[(E)-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid
- Disalazine
- VUFB-17259
- AKOS024424383
- 2-(Acetyloxy)-5-((4-(((4,6-dimethyl-2-pyrimidinyl)amino)sulfonyl)phenyl)azo)benzoic acid
- 146404-38-8
- Benzoic acid, 2-(acetyloxy)-5-((4-(((4,6-dimethyl-2-pyrimidinyl)amino)sulfonyl)phenyl)azo)-
- 2-(acetyloxy)-5-[(E)-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)diazenyl]benzoic acid
- PD162678
- 2-Acetoxy-5-(4-(N-(4,6-dimethyl-2-pyrimidinyl)sulfamoyl)phenylazo)benzoic acid
-
- Inchi: 1S/C21H19N5O6S/c1-12-10-13(2)23-21(22-12)26-33(30,31)17-7-4-15(5-8-17)24-25-16-6-9-19(32-14(3)27)18(11-16)20(28)29/h4-11H,1-3H3,(H,28,29)(H,22,23,26)/b25-24+
- Chiave InChI: ASLYKDBHQZVPHW-OCOZRVBESA-N
- Sorrisi: S(C1C=CC(=CC=1)/N=N/C1C=CC(=C(C(=O)O)C=1)OC(C)=O)(NC1N=C(C)C=C(C)N=1)(=O)=O
Proprietà calcolate
- Massa esatta: 469.10577
- Massa monoisotopica: 469.10560452g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 33
- Conta legami ruotabili: 8
- Complessità: 814
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.9
- Superficie polare topologica: 169Ų
Proprietà sperimentali
- PSA: 160.27
Benzoic acid,2-(acetyloxy)-5-[2-[4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]diazenyl]- Letteratura correlata
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Jadwiga Frelek,Marcin Górecki,Marta Łaszcz,Agata Suszczyńska,Elemér Vass,Wojciech J. Szczepek Chem. Commun., 2012,48, 5295-5297
146404-38-8 (Benzoic acid,2-(acetyloxy)-5-[2-[4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]diazenyl]-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso